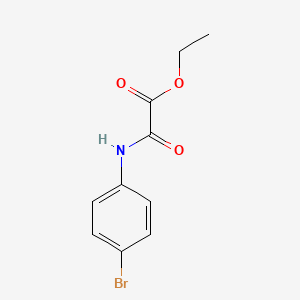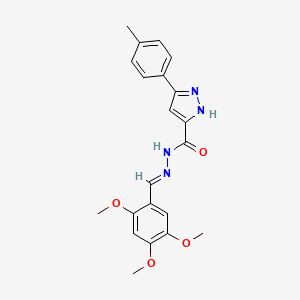![molecular formula C14H9BrCl2O2 B2663174 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443292-21-5](/img/structure/B2663174.png)
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives : Benzaldehyde derivatives, including compounds related to 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, are utilized in the synthesis of novel non-peptide CCR5 antagonists. These compounds are characterized using NMR and MS techniques and tested for biological activity (H. Bi, 2015).
Chemical Reactions and Mechanisms
- Oxidative Formation of Thiolesters : A study shows the reaction of benzaldehydes with azobenzene, leading to the formation of thiolesters. This process is significant as it mimics the function of the pyruvate dehydrogenase complex, crucial in biological systems (Y. Kageyama & S. Murata, 2005).
Photocatalysis and Material Science
- Photocatalytic Oxidation of Benzyl Alcohol : The compound's derivatives are used in the photocatalytic oxidation of benzyl alcohol to benzaldehyde. This reaction is significant in organic synthesis and industrial applications (Xin Xiao et al., 2018).
Organic Chemistry and Drug Synthesis
- Synthesis of Antimicrobial Additives : Benzaldehyde derivatives, closely related to 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, are synthesized and studied as antimicrobial additives for lubricating oils and fuels. This indicates the potential of such compounds in industrial applications (G. Talybov et al., 2022).
Environmental Applications
- Highly Efficient Photocatalysts : Certain derivatives are used as photocatalysts for selective oxidation reactions under specific conditions. Such applications are pivotal in environmental chemistry and sustainable industrial processes (Rajesh Sharma et al., 2012).
properties
IUPAC Name |
3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-12-5-9(7-18)1-4-14(12)19-8-10-2-3-11(16)6-13(10)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHSHLRQJUXIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol](/img/structure/B2663093.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2663095.png)
![2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2663096.png)
![1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2663097.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)
![2,4-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2663100.png)
![2-(4-benzylpiperidin-1-yl)-1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2663101.png)




![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2663114.png)